

Application Notes and Protocols for Anti-Solvent Engineering of FAPbI₃ Films

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Compound of Interest

Compound Name: *Formamidinium iodide*

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These application notes provide a comprehensive guide to utilizing anti-solvent engineering techniques for the morphological control of formamidinium lead iodide (FAPbI₃) perovskite thin films. Mastery of these methods is crucial for fabricating high-quality, uniform films with large grain sizes and minimal defects, which are essential for high-performance and stable perovskite solar cells (PSCs).

Introduction to Anti-Solvent Engineering

The one-step spin coating of FAPbI₃ precursor solutions often leads to rapid and uncontrolled crystallization, resulting in poor film morphology with pinholes and small grain sizes. Anti-solvent engineering is a widely adopted and effective method to overcome these challenges.^[1] ^[2]^[3]^[4] This technique involves introducing a solvent in which the perovskite precursors are insoluble (an "anti-solvent") during the spin-coating process. This rapidly induces supersaturation of the precursor solution on the substrate, leading to fast nucleation and the formation of a dense, uniform intermediate phase. Subsequent thermal annealing then promotes the growth of large, well-oriented crystalline grains, ultimately forming a high-quality perovskite film.^[4]

The choice of anti-solvent, its application parameters (such as dripping time and volume), and the composition of the precursor solution are all critical factors that significantly influence the final film quality and the performance of the resulting photovoltaic devices.^[1]^[5]

Key Anti-Solvents and Their Properties

A variety of anti-solvents have been successfully employed for the fabrication of FAPbI₃ films. The selection of an appropriate anti-solvent is critical, as its properties, such as polarity and boiling point, will dictate its interaction with the precursor solvent and influence the crystallization kinetics.

Commonly used anti-solvents include:

- Toluene: Known to produce films with large grain sizes and reduced pinholes, contributing to improved device stability.[6]
- Chlorobenzene (CB): A widely used anti-solvent that effectively induces homogenous nucleation and leads to uniform perovskite films.
- Diethyl Ether (DEE): Another effective anti-solvent, its volatility can be a key parameter in controlling the drying rate of the film.[1][6]
- Ethyl Acetate (EA): A greener alternative to chlorinated solvents, it has been shown to produce high-quality films.
- Isopropyl Alcohol (IPA): A high-polarity anti-solvent that has good miscibility with DMF, which can result in a smooth perovskite layer.[5]

The miscibility of the anti-solvent with the precursor solvent (commonly a mixture of DMF and DMSO) plays a crucial role. While immiscible anti-solvents can effectively wash away the precursor solvent, miscible anti-solvents can intermix and modulate the supersaturation rate in a more controlled manner.

Experimental Protocols

Here, we provide detailed protocols for the one-step spin coating of FAPbI₃ with anti-solvent engineering. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired film characteristics.

Protocol 1: Standard FAPbI₃ Deposition with Chlorobenzene Anti-Solvent

This protocol is a common starting point for fabricating high-quality FAPbI₃ films.

1. Precursor Solution Preparation:

- In a nitrogen-filled glovebox, dissolve **Formamidinium Iodide** (FAI) and Lead (II) Iodide (PbI₂) in a 4:1 volumetric ratio of N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). A common molar concentration is 1.4 M for both FAI and PbI₂.
- To this solution, additives such as Methylammonium Chloride (MACl) (e.g., 28.36 mg) can be included to improve crystallinity and phase stability.^[7]
- Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

2. Substrate Preparation:

- Prepare substrates (e.g., ITO-coated glass with an electron transport layer like SnO₂) by sequential cleaning in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15-30 minutes prior to use.^[7]

3. Spin Coating and Anti-Solvent Dripping:

- Transfer the cleaned substrates into the nitrogen-filled glovebox.
- Dispense an adequate volume of the FAPbI₃ precursor solution (e.g., 50 µL) onto the substrate.
- Spin coat the substrate using a two-step program:
 - Step 1: 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).
 - Step 2: 4000-6000 rpm for 30-45 seconds (with a ramp-up of 1000 rpm/s).
- During the second step, at a specific time (e.g., 15-20 seconds into the step), rapidly drip a controlled volume of Chlorobenzene (e.g., 100-150 µL) onto the center of the spinning substrate.^{[8][7]} The timing of this step is critical and often requires optimization.^[1]

4. Annealing:

- Immediately after spin coating, transfer the substrate to a hotplate.
- Anneal the film at 150 °C for 15-45 minutes in the glovebox.^[7] The annealing time may vary depending on the use of additives.

Protocol 2: Mixed-Cation FAPbI₃ with Diethyl Ether Anti-Solvent

This protocol incorporates additional cations to enhance stability and performance.

1. Precursor Solution Preparation:

- Prepare a stock solution of (FAPbI₃)_{0.85}(MAPbBr₃)_{0.15} by dissolving FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO (e.g., 4:1 v/v) solvent mixture.
- Additives such as CsI or MACl can be included for further optimization.[9]

2. Substrate Preparation:

- Follow the same procedure as in Protocol 1.

3. Spin Coating and Anti-Solvent Dripping:

- Dispense the precursor solution onto the substrate.
- Use a spin coating program, for example, 4000 rpm for 30 seconds.[1]
- At a predetermined delay time (e.g., 10 seconds) after starting the spin coating, drip Diethyl Ether (e.g., 250 µL) onto the substrate.[1]

4. Annealing:

- Transfer the film to a hotplate and anneal at 100 °C for 10 minutes.[1]

Quantitative Data Summary

The following tables summarize the impact of different anti-solvent engineering parameters on FAPbI₃ film morphology and the performance of corresponding solar cell devices.

Table 1: Effect of Different Anti-Solvents on FAPbI₃ Film and Device Properties

Anti-Solvent	Grain Size	Film Morphology	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Toluene	Large, reduced pinholes	Uniform and dense	-	-	-	-	[6]
Chlorobenzene	Uniform	Homogeneous	-	-	-	-	[6]
Diethyl Ether	-	Improved coverage	3.54	0.76	7.29	63	[1]

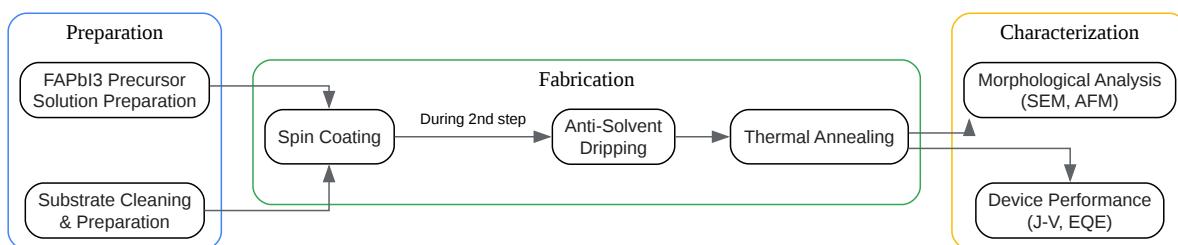
Table 2: Influence of Anti-Solvent Dripping Time on Device Performance (Anti-Solvent: Diethyl Ether)

Dripping Delay Time (s)	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
5	2.91	0.70	7.72	53	[1]
10 (Optimal)	3.54	0.76	7.29	63	[1]
15	4.41	0.74	-	-	[1]
Without Anti-Solvent	1.51	0.64	-	35	[1]

Table 3: Impact of Additives in Precursor Solution with Anti-Solvent Treatment

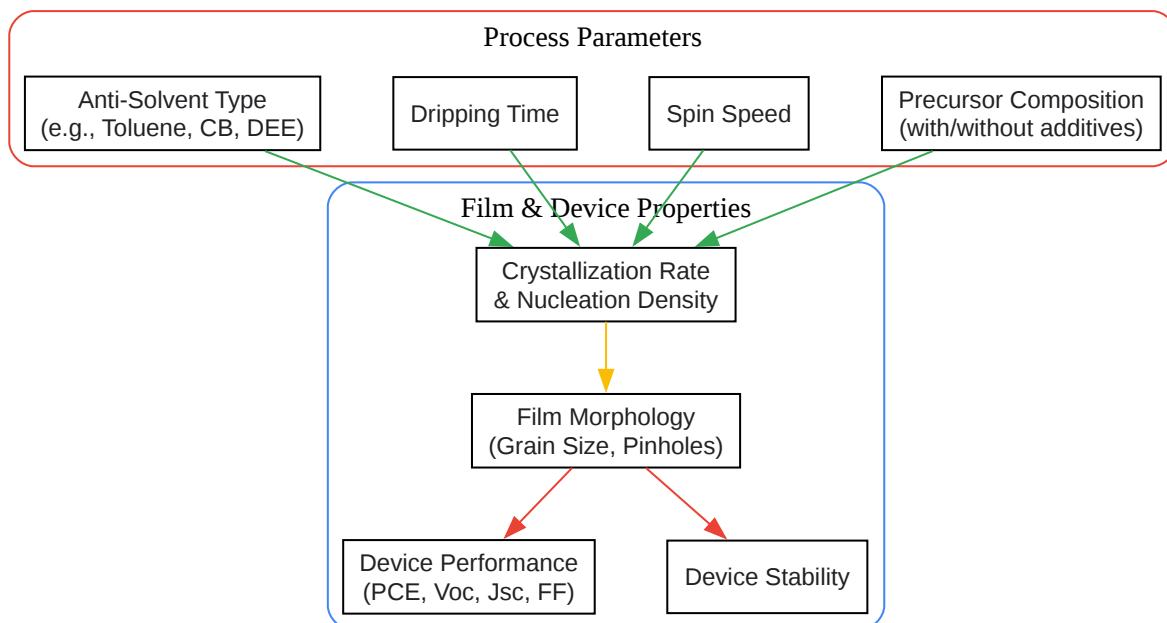
Additive	Grain Size	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
MACI	~400-500 nm	16.8	-	-	-	[9]
FEACI	-	24.30	-	-	84.37	[7]
Without Additive	~200-300 nm	15.3	-	-	-	[9]

Visualizations



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Caption: Experimental workflow for FAPbI3 film fabrication using the anti-solvent method.



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Caption: Logical relationships between process parameters and resulting film/device properties.

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